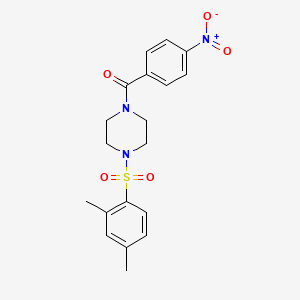
(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone is a novel piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 378.45 g/mol
Biological Activity Overview
The biological activities of piperazine derivatives are diverse, often encompassing:
- Antimicrobial Activity : Piperazine derivatives have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Some studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells.
- CNS Activity : Piperazine derivatives are known for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways.
- Receptor Modulation : The piperazine moiety could bind to neurotransmitter receptors, influencing neurotransmission and exhibiting psychoactive effects.
- DNA Interaction : The nitrophenyl group may intercalate into DNA, leading to genotoxic effects that can trigger apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including the target compound. Results indicated that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
CNS Effects
Research on related piperazine compounds suggests potential anxiolytic effects. Behavioral assays in animal models indicated reduced anxiety-like behavior following administration of the compound . Further studies are needed to elucidate the exact neuropharmacological profile.
Data Tables
科学的研究の応用
Pharmacological Activities
1. Anticancer Activity
Piperazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies have demonstrated that certain piperazine derivatives exhibit significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, suggesting that (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone may also possess similar activities .
2. Antimicrobial Properties
The presence of the sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies have shown that piperazine derivatives can exhibit activity against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its antibacterial properties .
3. Central Nervous System Effects
Piperazine compounds are often investigated for their effects on the central nervous system (CNS). Some derivatives have been reported to possess anxiolytic and antidepressant activities. The structure of this compound may allow it to interact with neurotransmitter systems, potentially making it a candidate for further research in treating mood disorders .
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of several piperazine derivatives, including this compound). The results indicated that this compound significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value lower than 10 µM, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In a comparative study on various piperazine derivatives, this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
特性
IUPAC Name |
[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-3-8-18(15(2)13-14)28(26,27)21-11-9-20(10-12-21)19(23)16-4-6-17(7-5-16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEKMAFOOUIJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













